
4,4,4-Trichloro-3-methylbut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trichloro-3-methylbut-1-ene is an organic compound with the molecular formula C5H7Cl3 It is characterized by the presence of three chlorine atoms attached to the same carbon atom, along with a double bond between the first and second carbon atoms in the chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trichloro-3-methylbut-1-ene typically involves the chlorination of 3-methylbut-1-ene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the carbon chain. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4,4,4-Trichloro-3-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.
Addition Reactions: Halogens like bromine or chlorine can be added across the double bond in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed:
Substitution Products: Compounds with hydroxyl, alkoxy, or amino groups replacing the chlorine atoms.
Addition Products: Dihalogenated or hydrogenated derivatives of the original compound.
Oxidation Products: Carboxylic acids, aldehydes, or ketones, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
4,4,4-Trichloro-3-methylbut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trichloro-3-methylbut-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, potentially affecting their function and activity. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparación Con Compuestos Similares
- 4-Bromo-3-methylbut-1-ene
- 3-Methylbut-1-ene
- 4,4,4-Trichlorobut-1-ene
Comparison: 4,4,4-Trichloro-3-methylbut-1-ene is unique due to the presence of three chlorine atoms on the same carbon atom, which significantly influences its reactivity and chemical behavior
Propiedades
Número CAS |
57082-94-7 |
|---|---|
Fórmula molecular |
C5H7Cl3 |
Peso molecular |
173.46 g/mol |
Nombre IUPAC |
4,4,4-trichloro-3-methylbut-1-ene |
InChI |
InChI=1S/C5H7Cl3/c1-3-4(2)5(6,7)8/h3-4H,1H2,2H3 |
Clave InChI |
SMISDRGDLQSMBR-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


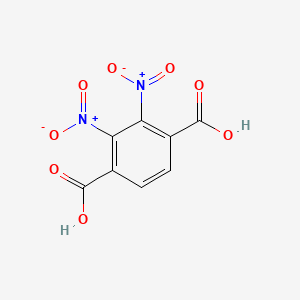

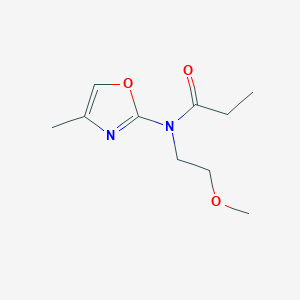
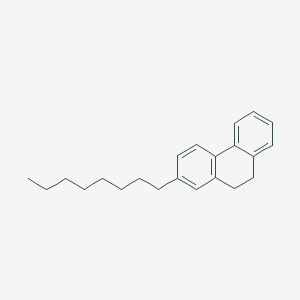
![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)

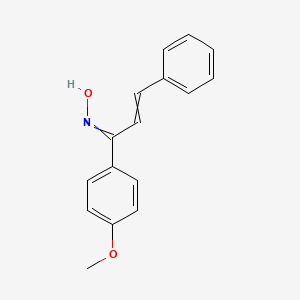
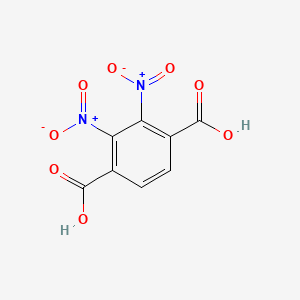

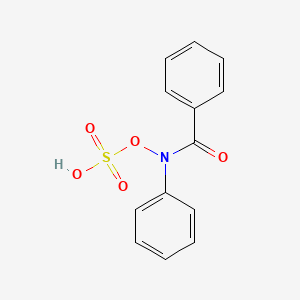

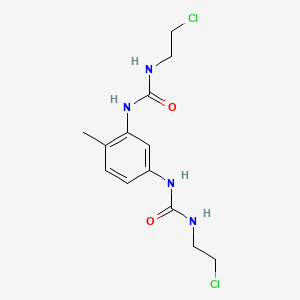

![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
